1-(Bromomethyl)cyclopropane-1-carbonitrile CAS number and properties
1-(Bromomethyl)cyclopropane-1-carbonitrile CAS number and properties
An In-Depth Technical Guide to 1-(Bromomethyl)cyclopropane-1-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)cyclopropane-1-carbonitrile, a pivotal building block in modern synthetic chemistry. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications. As a bifunctional molecule incorporating a reactive bromomethyl group, a versatile nitrile moiety, and a strained cyclopropane ring, this compound serves as a valuable intermediate for introducing the 1-cyano-1-methylcyclopropyl motif into complex molecular architectures. This guide consolidates technical data, field-proven synthetic protocols, and safety information to serve as an essential resource for leveraging this compound in pharmaceutical and agrochemical research.
Compound Identification and Core Properties
1-(Bromomethyl)cyclopropane-1-carbonitrile is a specialized organic compound valued for its unique structural features that are desirable in medicinal chemistry. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98730-78-0 | [1][2] |
| IUPAC Name | 1-(bromomethyl)cyclopropanecarbonitrile | |
| Synonyms | 1-(Bromomethyl)-1-cyanocyclopropane, 1-Bromomethyl-cyclopropyl-1-cyanide | [2][3] |
| Molecular Formula | C₅H₆BrN | [1][2] |
| Molecular Weight | 160.01 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Purity (Typical) | ≥98% | [4] |
Physicochemical and Safety Data
A thorough understanding of the compound's physicochemical properties and safety profile is critical for its effective and safe application in a laboratory setting.
Physicochemical Properties
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][4] |
| Shipping Temperature | Ambient | [4] |
GHS Safety and Hazard Information
1-(Bromomethyl)cyclopropane-1-carbonitrile is classified as hazardous, and appropriate precautions must be taken during handling and storage.
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Signal Word: Warning [4]
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Pictogram: GHS07 (Exclamation Mark)[4]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
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P280: Wear protective gloves/eye protection/face protection[4].
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Synthesis and Reaction Mechanism
The primary route for synthesizing 1-(Bromomethyl)cyclopropane-1-carbonitrile involves the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)cyclopropaneacetonitrile. This transformation is a cornerstone reaction, typically achieved via an Appel-type reaction mechanism.
The causality behind this choice of reagents lies in its efficiency and selectivity. Triphenylphosphine (Ph₃P) and a bromine source (e.g., elemental bromine or carbon tetrabromide) form a phosphonium bromide intermediate in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus, leading to the formation of an oxyphosphonium salt. The bromide ion, now acting as a nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction to yield the desired brominated product. This method is favored for its relatively mild conditions, which help preserve the strained cyclopropane ring.
The Role of the Cyclopropyl Fragment
The cyclopropane ring is a highly sought-after motif in medicinal chemistry. [5]Its inherent ring strain and unique electronic properties confer several advantages upon a parent drug molecule:
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Enhanced Metabolic Stability: The cyclopropyl group is resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life. [5][6]* Conformational Rigidity: The ring locks adjacent substituents into specific spatial orientations, which can lead to more favorable and entropically efficient binding to target receptors. [6]* Improved Potency and Selectivity: By providing a rigid scaffold, the cyclopropyl fragment helps optimize drug-target interactions, potentially enhancing potency and reducing off-target effects. [6]
Synthetic Utility
1-(Bromomethyl)cyclopropane-1-carbonitrile is a key intermediate for incorporating this valuable cyclopropyl motif.
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Alkylation Reactions: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles to form more complex structures. [1]* Transformation of the Nitrile Group: The nitrile functionality is a versatile precursor that can be converted into other essential groups like carboxylic acids (via hydrolysis), primary amines (via reduction), or tetrazoles, further expanding its synthetic utility. [1]* Intermediate in Pharmaceutical Synthesis: It is explicitly cited as a key intermediate in the synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid, a precursor for the anti-asthmatic drug Montelukast. [7]This underscores its proven value in the production of active pharmaceutical ingredients (APIs).
Detailed Experimental Protocol: Synthesis
The following protocol is a representative procedure for the synthesis of 1-(Bromomethyl)cyclopropane-1-carbonitrile from its alcohol precursor, based on established chemical principles. [7]
Materials and Equipment
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Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile, Triphenylphosphine (Ph₃P), Bromine (Br₂).
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Solvent: Acetonitrile (anhydrous).
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Equipment: 3-necked round-bottom flask, thermometer, dropping funnel, magnetic stirrer, cooling bath (ice-salt or cryocooler), rotary evaporator, standard glassware for extraction and filtration.
Step-by-Step Procedure
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Flask Setup: Charge a 500 mL 3-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar with triphenylphosphine (74.8 g, 0.28 mol) and 300 mL of anhydrous acetonitrile. [7]2. Initial Cooling: Cool the resulting slurry to -10°C to -5°C under continuous stirring in a cooling bath. [7]3. Bromine Addition: Slowly add bromine (44.7 g, 0.28 mol) to the cooled slurry via the dropping funnel. Maintain the internal temperature below 0°C throughout the addition. The formation of a phosphonium bromide intermediate will be observed.
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Substrate Addition: Once bromine addition is complete, add 1-(hydroxymethyl)cyclopropaneacetonitrile (25.0 g, 0.225 mol) to the reaction mixture.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
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Quenching and Work-up: Upon completion, cool the mixture and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).
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Washing: Combine the organic layers and wash successively with water (1 x 100 mL) and brine (1 x 100 mL).
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(Bromomethyl)cyclopropane-1-carbonitrile.
Conclusion
1-(Bromomethyl)cyclopropane-1-carbonitrile is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery and development. Its unique combination of a strained cyclopropane ring and two versatile functional groups provides a direct route to novel molecular entities with potentially enhanced pharmacological profiles. The synthetic protocols are well-established, and its reactivity is predictable, making it a reliable building block for complex synthetic campaigns. A firm grasp of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist aiming to innovate in the fields of medicinal and agrochemical chemistry.
References
1-(Bromomethyl)cyclopropane-1-carbonitrile | 98730-78-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/amb9884c160] [1]1-(Bromomethyl)cyclopropane-1-carbonitrile - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/halogenated-aliphatic-intermediates/brominated-alkanes/1-bromomethyl-cyclopropane-1-carbonitrile-98-153751] [2]1-(BROMOMETHYL)CYCLOPROPANE-1-CARBONITRILE Spectrum 98730-78-0 - Chemcd. [URL: https://www.chemcd.com/product/1-(BROMOMETHYL)CYCLOPROPANE-1-CARBONITRILE-cas-98730-78-0.html] [4]1-(Bromomethyl)cyclopropane-1-carbonitrile | 98730-78-0 - Sigma-Aldrich (BLD Pharmatech). [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9882201d] [3]1-(Bromomethyl)-1-cyanocyclopropane | 98730-78-0 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22696517.htm] [8]Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. [URL: https://link.springer.com/article/10.1007/s13738-017-1279-7] [9]1-Bromocyclopropane-1-carbonitrile | C4H4BrN | CID 21086015 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21086015] [7]US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents. [URL: https://patents.google.com/patent/US7572930B2/en] [10]Exploring (Bromomethyl)cyclopropane: A Key Pharmaceutical Intermediate. [URL: https://www.linkedin.com/pulse/exploring-bromomethylcyclopropane-key-pharmaceutical-hopax-fine-chemicals-j9gbf] [5]The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [URL: https://www.linkedin.com/pulse/crucial-role-cyclopropane-derivatives-modern-drug-discovery-hopax-vhsff] [6]The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
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